1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone
CAS No.: 1353973-46-2
Cat. No.: VC4977082
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353973-46-2 |
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Molecular Formula | C9H18N2O |
Molecular Weight | 170.256 |
IUPAC Name | 1-[3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone |
Standard InChI | InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3 |
Standard InChI Key | OKFGNPSQNOUFMS-UHFFFAOYSA-N |
SMILES | CC(C)NC1CCN(C1)C(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS: 1353973-46-2) belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with one nitrogen atom . The molecule’s structure includes:
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Pyrrolidine core: A saturated five-membered ring with nitrogen at position 1.
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Isopropylamino substituent: Located at the 3-position of the pyrrolidine ring, introducing a secondary amine group.
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Acetyl group: Positioned at the 1-nitrogen, contributing to the compound’s polarity and reactivity .
The stereochemistry at the 3-position is specified as the R-configuration, a critical factor in its potential biological interactions .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Water solubility: Moderate, due to the secondary amine and carbonyl group.
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Organic solvents: Highly soluble in dichloromethane, dimethylformamide, and ethanol .
Stability studies suggest that the compound is sensitive to strong acids and bases, which may hydrolyze the acetyl group or protonate the amine .
Spectroscopic Characterization
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone | D₂ Receptor (predicted) | ~500 (est.) | |
Lisdexamfetamine | Dopamine transporter | 120 | |
Ketorolac | COX-2 | 35 |
Industrial and Research Applications
Chemical Intermediate
The compound serves as a building block in synthesizing:
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Antiviral agents: Modified pyrrolidines are key in protease inhibitors .
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Ligands for asymmetric catalysis: Chiral amines facilitate enantioselective reactions .
Material Science
Functionalized pyrrolidines contribute to:
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